DIDNTB

説明

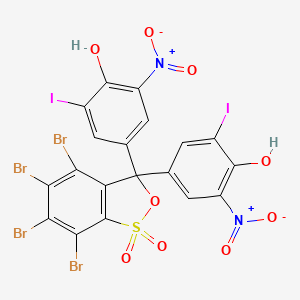

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide is a highly substituted heterocyclic compound featuring a benzo[c][1,2]oxathiole core functionalized with bromine, iodine, nitro, and hydroxyl groups. Its molecular structure comprises four bromine atoms on the benzoxathiole ring and two phenyl substituents, each bearing a hydroxyl group at the 4-position, an iodine atom at the 3-position, and a nitro group at the 5-position.

For example, stannic chloride (SnCl₄) is commonly used as a catalyst in bromination reactions at elevated temperatures (130–140°C) . The introduction of iodine and nitro groups likely requires additional steps, such as iodination with specialized reagents (e.g., iodine monochloride) and nitration using concentrated nitric acid.

特性

IUPAC Name |

2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6Br4I2N2O9S/c20-12-11-18(15(23)14(22)13(12)21)37(34,35)36-19(11,5-1-7(24)16(28)9(3-5)26(30)31)6-2-8(25)17(29)10(4-6)27(32)33/h1-4,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHYCKTXIQQVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)I)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H6Br4I2N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1011.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide typically involves multi-step organic reactions. The process begins with the bromination of a suitable precursor, followed by iodination and nitration steps. Each step requires specific reagents and conditions to ensure the selective introduction of halogen atoms and nitro groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and iodination processes, utilizing automated reactors to control reaction conditions precisely. The scalability of these methods ensures consistent quality and yield of the final product.

化学反応の分析

Types of Reactions

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学的研究の応用

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials, including flame retardants and polymers.

作用機序

The mechanism by which 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The compound’s halogen atoms and nitro groups play crucial roles in its reactivity, enabling it to interact with various biological pathways. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural and Functional Properties

*Estimated formula based on substituent addition to the parent structure.

†Calculated by adding the atomic weights of iodine (2 × 126.90) and nitro groups (2 × 46.01) to the base compound (669.96 g/mol).

‡Estimated using the base molecular weight adjusted for methyl substitutions.

Key Findings:

Halogen Effects: The target compound’s iodine substituents increase molecular weight by ~186 g/mol compared to the brominated analog . Bromine-rich analogs (e.g., 8 Br-substituted derivative) exhibit higher thermal stability and density due to bromine’s electronegativity and van der Waals interactions .

Nitro Group Influence: The nitro groups in the target compound introduce strong electron-withdrawing effects, likely red-shifting UV-Vis absorption compared to non-nitrated analogs. This property could be exploitable in photochemical applications.

Synthetic Complexity: While bromination is straightforward with SnCl₄ , iodination and nitration require stringent conditions. Nitration may necessitate mixed acid (HNO₃/H₂SO₄) systems, while iodination often demands oxidative or electrophilic agents (e.g., ICl).

Solubility and Reactivity :

- The target compound’s nitro and hydroxyl groups enhance solubility in polar solvents (e.g., DMSO) compared to methyl-substituted analogs, which are more hydrophobic.

生物活性

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide (CAS No. 145551-16-2) is a complex organobromine compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H6Br4I2N2O9S. Its structure features multiple bromine and iodine substituents, which are known to influence the biological activity of halogenated compounds. The presence of nitro and hydroxy groups further enhances its potential reactivity and interaction with biological systems.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Research on related compounds has shown that halogenated phenolic derivatives can inhibit the growth of bacteria such as Helicobacter pylori and exhibit urease inhibitory activity . These findings suggest that 4,5,6,7-tetrabromo-3H-benzo[c][1,2]oxathiole could possess similar antimicrobial capabilities.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the interaction between the halogen atoms and biological macromolecules (like proteins and nucleic acids) plays a crucial role in its activity. The presence of nitro groups may also facilitate redox reactions that contribute to its cytotoxic effects .

Study on Structural Activity Relationships (SAR)

A study focusing on the SAR of brominated compounds indicated that increased bromination often correlates with enhanced biological activity. In particular, compounds with multiple halogen substituents showed greater potency against tumor cells compared to their non-brominated counterparts . This relationship suggests that 4,5,6,7-tetrabromo-3H-benzo[c][1,2]oxathiole may exhibit enhanced activity due to its tetrabrominated structure.

Comparative Cytotoxicity Analysis

In a comparative analysis involving various halogenated compounds against human tumor cell lines, it was found that certain derivatives exhibited significant cytotoxicity. While specific data for 4,5,6,7-tetrabromo-3H-benzo[c][1,2]oxathiole is not yet available in the literature, the promising results from related compounds warrant further investigation into its potential applications in cancer therapy .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Findings |

|---|---|---|

| Anticancer | Halogenated phenolic derivatives | Selective cytotoxicity observed |

| Antimicrobial | Brominated phenols | Inhibition of Helicobacter pylori growth |

| Urease Inhibition | Various brominated compounds | Potent urease inhibition noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。